4-Bromo-3-fluoro-4'-pentyl-biphenyl

Medicinal Chemistry Process Chemistry Material Science

Researchers pursuing multi-ring liquid crystal monomers often encounter poor regioselectivity in cross-coupling steps. 4-Bromo-3-fluoro-4'-pentyl-biphenyl (CAS 163129-11-1) resolves this with its distinct 4-Br-3-F substitution pattern that enables selective Suzuki-Miyaura coupling at the bromide site. • Enables iterative cross-coupling for convergent terphenyl/quaterphenyl synthesis • ~35% benchmark yield for library-scale parallel synthesis • High lipophilicity (XLogP3 6.8) aids non-polar product purification

Molecular Formula C17H18BrF
Molecular Weight 321.2 g/mol
CAS No. 163129-11-1
Cat. No. B063516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-4'-pentyl-biphenyl
CAS163129-11-1
Synonyms4''-PENTYL-4-BROMO-3-FLUOROBIPHENYL
Molecular FormulaC17H18BrF
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C17H18BrF/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18)17(19)12-15/h6-12H,2-5H2,1H3
InChIKeyRGYAEPDUJOIYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-4'-pentyl-biphenyl: Advanced Material Building Block


4-Bromo-3-fluoro-4'-pentyl-biphenyl (CAS 163129-11-1) is a halogenated biphenyl derivative distinguished by its specific substitution pattern: a bromine atom at the 4-position, a fluorine atom at the 3-position, and a pentyl chain at the 4'-position of the biphenyl core. This compound is primarily utilized as a key intermediate in the synthesis of advanced materials, most notably liquid crystals for display technologies . Its well-defined structure, featuring a rigid biphenyl core and a combination of halogen and alkyl substituents, provides a unique platform for further chemical elaboration, particularly through palladium-catalyzed cross-coupling reactions [1]. The computed XLogP3 value of 6.8 indicates a high degree of lipophilicity [2].

Workflow

Liquid crystal monomer synthesis via palladium-catalyzed cross-coupling

Selection

Aryl bromide handle for Suzuki-Miyaura coupling with high oxidative addition competence

Property

High lipophilicity supports non-polar media compatibility and reverse-phase purification

4-Bromo-3-fluoro-4'-pentyl-biphenyl: Why Analogs Fall Short


Simple substitution with other halogenated biphenyls or alkyl-chain variants is not possible due to the precise interplay of steric and electronic effects dictated by its unique substitution pattern. The presence of the lateral 3-fluoro substituent significantly modulates the electron density of the aromatic ring, influencing the regioselectivity of subsequent cross-coupling reactions [1]. Simultaneously, the 4'-pentyl chain is critical for introducing the necessary lipophilicity and molecular ordering for liquid crystalline applications, a function that cannot be replicated by shorter alkyl chains like methyl or ethyl [2]. The specific 4-bromo-3-fluoro pattern is a distinct structural handle for iterative synthesis; using a 4-bromo-2-fluoro or 4-chloro-3-fluoro isomer would lead to different electronic environments, potentially altering reaction rates and yields in downstream steps such as Suzuki-Miyaura couplings.

Target Feature

3-Fluoro substituent modulates aryl ring electron density for regioselective coupling

Analog May Differ

2-Fluoro or 4-fluoro isomers create distinct electronic environments that may shift reaction rates and regiochemical outcomes

Target Feature

4'-Pentyl chain provides molecular ordering and lipophilicity for liquid crystalline applications

Analog May Differ

Shorter alkyl chains (methyl, ethyl) cannot replicate the mesomorphic behavior required for VA-mode LCD formulations

Target Feature

4-Bromo substituent enables efficient oxidative addition in cross-coupling

Analog May Differ

4-Chloro analogs require harsher conditions or specialized catalysts; coupling efficiency may not transfer directly

4-Bromo-3-fluoro-4'-pentyl-biphenyl: Quantitative Advantages


Enhanced Lipophilicity for Solubility and Chromatography

The 4'-pentyl substituent on 4-Bromo-3-fluoro-4'-pentyl-biphenyl confers a significant increase in lipophilicity compared to its non-alkylated or short-chain analogs. This is quantitatively reflected in its computed XLogP3 value of 6.8 [1]. In contrast, the non-alkylated analog, 4-Bromo-3-fluorobiphenyl, has a computed XLogP3 value of 4.3 [2]. This difference of 2.5 log units indicates that the target compound is over 300 times more lipophilic, which directly impacts its solubility in organic solvents, its retention time in reverse-phase chromatography, and its compatibility with non-polar media in material formulations [1].

Lipophilicity
Head-to-head
ΔXLogP3 = 2.5
Supports non-polar solvent compatibility and chromatographic retention expectations
Computed property; target XLogP3 6.8 vs analog 4.3 (>300-fold partition difference)
Medicinal Chemistry Process Chemistry Material Science

4-Bromo Substituent: Kinetic Advantage in Coupling

The presence of a bromine atom on an sp2-hybridized carbon makes 4-Bromo-3-fluoro-4'-pentyl-biphenyl a highly competent partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. The relative reactivity of aryl halides in these transformations is well-established as I > OTf > Br >> Cl [2]. This means that the 4-bromo substituent is significantly more reactive than a corresponding 4-chloro analog (e.g., 4-Chloro-3-fluoro-4'-pentyl-biphenyl), which would be sluggish and require harsher conditions or specialized catalysts to achieve comparable conversion.

Cross-Coupling Reactivity
Class-level
Aryl-Br >> Aryl-Cl
Predictable kinetic advantage under standard Suzuki-Miyaura conditions
Inferred from general aryl halide reactivity trends; verify under specific coupling conditions
Organic Synthesis Catalysis Process Development

Peer-Reviewed Synthetic Yield

The feasibility of synthesizing 4-Bromo-3-fluoro-4'-pentyl-biphenyl has been demonstrated in the peer-reviewed literature. A specific synthesis, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-fluoro-4-iodoaniline and 4-pentylphenylboronic acid, yielded the target compound with an isolated yield of approximately 35% [1]. This quantitative benchmark is essential for process chemists planning multi-step syntheses, providing a realistic estimate of material efficiency. While this yield may appear moderate, it represents a validated and reproducible route to a complex intermediate.

Reported Yield
Data to verify
~35%
Provides a practical benchmark for material-efficiency forecasting in multi-step synthesis
Source review recommended; reported isolated yield from one published route
Process Chemistry Synthetic Methodology Scale-up

Molecular Topology for Liquid Crystal Design

The core structure of 4-Bromo-3-fluoro-4'-pentyl-biphenyl serves as a critical intermediate for constructing liquid crystalline materials with negative dielectric anisotropy (Δε). Research on structurally analogous fluorosubstituted biphenyls and terphenyls has demonstrated that the strategic placement of lateral fluorine atoms and alkyl chains is paramount for achieving desirable mesomorphic properties, such as wide nematic ranges and low viscosity, which are essential for vertical alignment (VA) mode displays [1]. Compounds in this class have been used to formulate nematic mixtures with Δε values around -3.25 [1].

Liquid Crystal Design
Class-level
Δε ~ -3.25
Supports negative dielectric anisotropy target for VA-mode display research
Based on structurally analogous fluorosubstituted biphenyls; class-level inference
Liquid Crystals Materials Science Display Technology

4-Bromo-3-fluoro-4'-pentyl-biphenyl: Key Applications


Liquid Crystal Monomer Synthesis

This compound is ideally suited as a key intermediate in the convergent synthesis of multi-ring liquid crystal monomers (e.g., fluorinated terphenyls and quaterphenyls) [1]. Its 4-bromo group allows for efficient Suzuki-Miyaura coupling with various aryl boronic acids, while its 4'-pentyl chain and 3-fluoro substituent are essential for fine-tuning the mesomorphic and dielectric properties of the final liquid crystal, contributing to the negative dielectric anisotropy (Δε) required for VA-mode LCDs [2]. The high lipophilicity of the intermediate also aids in the purification of the final non-polar products [3].

Iterative Synthesis via Chemoselective Coupling

The combination of a highly reactive aryl bromide with a deactivating fluoro substituent makes 4-Bromo-3-fluoro-4'-pentyl-biphenyl an excellent building block for iterative cross-coupling strategies. The 4-bromo group can be selectively coupled in the presence of other potential leaving groups (like a chloro substituent elsewhere in the molecule) due to its superior reactivity in oxidative addition [4]. This allows for the controlled, stepwise construction of complex molecular architectures, a process where using a less reactive chloro analog would likely result in poor chemoselectivity or require less convenient protecting group strategies.

Functionalized Biaryl Libraries for Discovery

In a materials science or medicinal chemistry discovery setting, 4-Bromo-3-fluoro-4'-pentyl-biphenyl serves as a privileged scaffold for generating diverse libraries of functionalized biaryls via parallel synthesis. Its reliable reactivity profile in Suzuki coupling [1] allows for the rapid exploration of chemical space by varying the boronic acid coupling partner. The established synthetic yield of ~35% provides a practical benchmark for library production, allowing researchers to estimate the number of analogues that can be reliably synthesized from a given amount of starting material [1].

Application
Selection Property
Validation Focus
Liquid crystal monomer synthesis
Negative-Δε precursor architecture with flexible pentyl tail
Mesomorphic property screening and nematic range characterization
Iterative chemoselective coupling
Aryl bromide selectivity over less reactive halide handles
Cross-coupling condition optimization and chemoselectivity verification
Functionalized biaryl library synthesis
Reliable Suzuki coupling reactivity from a single scaffold
Library production feasibility and analog yield benchmarking
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